

Assessing the Selectivity Profile of TH1760: A Comparative Guide

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Compound of Interest

Compound Name: TH1760

Cat. No.: B12399914

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of **TH1760**, a potent inhibitor of Nudix (Nucleoside diphosphate linked moiety X)-type motif 15 (NUDT15), with other relevant compounds. The information is supported by experimental data to aid in the evaluation of **TH1760** for research and drug development purposes.

Biochemical Potency and Selectivity

TH1760 is a first-in-class, potent, and selective inhibitor of NUDT15, also known as MTH2. It exhibits a low nanomolar inhibitory concentration (IC₅₀) against NUDT15. The selectivity of **TH1760** has been evaluated against a panel of other human NUDIX hydrolases and a broader safety panel to assess potential off-target effects.

Table 1: In Vitro Potency of TH1760 and Comparators against NUDT15

| Compound | Target | IC50 (nM) | Assay |
|----------|--------------|-----------|-----------------------|
| TH1760 | Human NUDT15 | 25 | Malachite Green Assay |
| TH7755 | Human NUDT15 | 30 | Malachite Green Assay |
| TH7755 | Mouse NUDT15 | 144 | Malachite Green Assay |

Table 2: Selectivity of TH1760 against other Human NUDIX Hydrolases

| Target | % Inhibition at 100 μ M TH1760 |
|--------------|------------------------------------|
| MTH1 (NUDT1) | Not significant |
| NUDT2 | Not significant |
| NUDT5 | Not significant |
| NUDT9 | Not significant |
| NUDT12 | Not significant |
| NUDT14 | Not significant |
| NUDT18 | Not significant |
| NUDT22 | Not significant |

Data from a screening assay where significant inhibition was not observed at a concentration approximately 4000-fold above the IC50 for NUDT15.

Off-Target Profiling

To further assess its selectivity, **TH1760** was screened against the Eurofins SafetyScreen44™ panel, which includes a range of receptors, ion channels, transporters, and enzymes known to be associated with adverse drug reactions. This broad panel screening helps to identify

potential off-target liabilities early in the development process. The results of such screenings provide crucial information on the broader pharmacological profile of the compound.

Comparison with the Next-Generation Inhibitor TH7755

TH7755, a successor to **TH1760**, was developed to have improved properties. While both compounds exhibit similar in vitro potency against NUDT15, TH7755 demonstrates enhanced cellular target engagement. This was confirmed using the Cellular Thermal Shift Assay (CETSA), where a larger thermal stabilization of NUDT15 was observed with TH7755 compared to **TH1760** at the same concentration, indicating a more robust interaction with the target protein within a cellular environment.

Table 3: Cellular Target Engagement Comparison

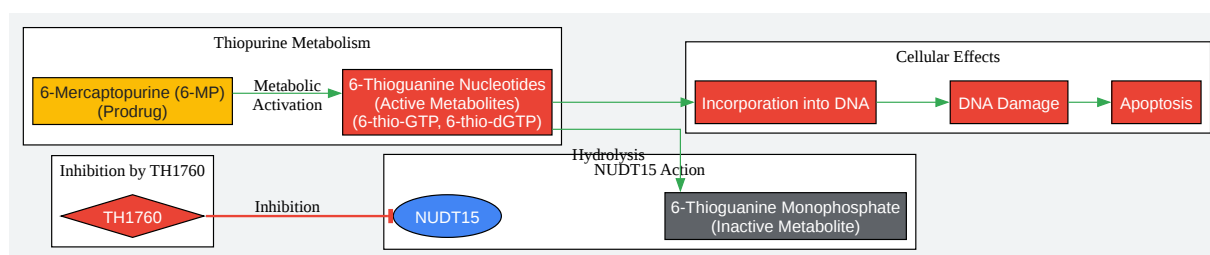
| Compound (at 10 μ M) | NUDT15 Thermal Stabilization (Δ Tagg) | Assay |
|--------------------------|---|--------------------------------------|
| TH1760 | $\sim 1^{\circ}\text{C}$ | Cellular Thermal Shift Assay (CETSA) |
| TH7755 | $\sim 4^{\circ}\text{C}$ | Cellular Thermal Shift Assay (CETSA) |

NUDT15 Signaling Pathway and Mechanism of Action of TH1760

NUDT15 plays a critical role in the metabolism of thiopurine drugs, such as 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG), which are used in the treatment of cancer and inflammatory diseases. NUDT15 functions by hydrolyzing the active triphosphate metabolites of these drugs (6-thio-dGTP and 6-thio-GTP) back to their less toxic monophosphate forms. This action prevents the incorporation of these toxic metabolites into DNA, thus mitigating DNA damage and cytotoxicity.

By inhibiting NUDT15, **TH1760** blocks this detoxification pathway, leading to an accumulation of 6-thio-(d)GTP. The increased levels of these active metabolites result in their enhanced incorporation into DNA, causing DNA damage and subsequent cell death in cancer cells. This

mechanism of action makes NUDT15 inhibitors like **TH1760** promising agents for sensitizing cancer cells to thiopurine therapy.



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Caption: Thiopurine metabolism and the inhibitory action of **TH1760** on NUDT15.

Experimental Protocols

Malachite Green Assay for NUDT15 Inhibition

This colorimetric assay is used to determine the enzymatic activity of NUDT15 by measuring the amount of inorganic phosphate released from the hydrolysis of the substrate (e.g., 6-thio-dGTP).

- Reagents and Materials:
 - Purified recombinant
- To cite this document: BenchChem. [Assessing the Selectivity Profile of TH1760: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12399914#assessing-the-selectivity-profile-of-th1760\]](https://www.benchchem.com/product/b12399914#assessing-the-selectivity-profile-of-th1760)

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